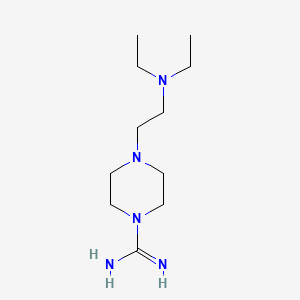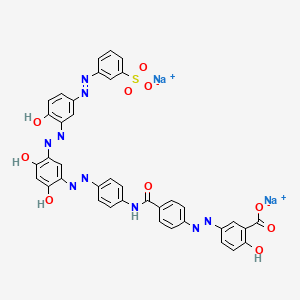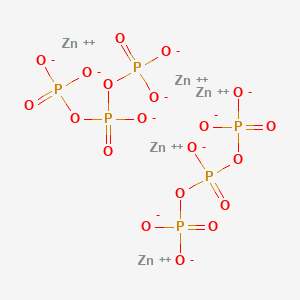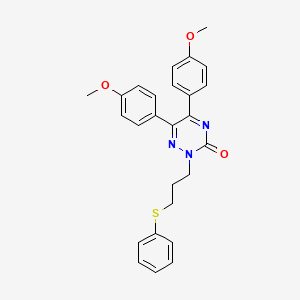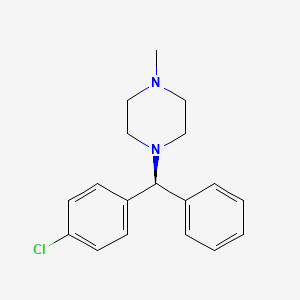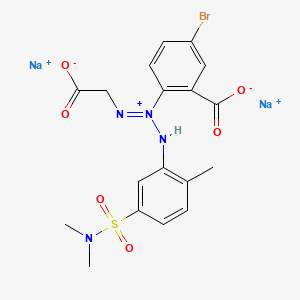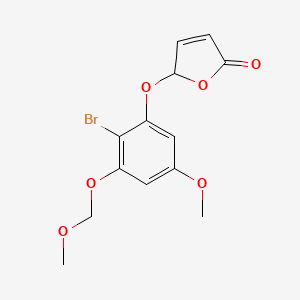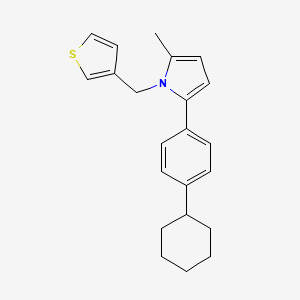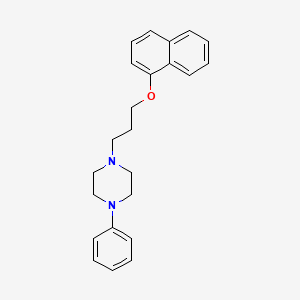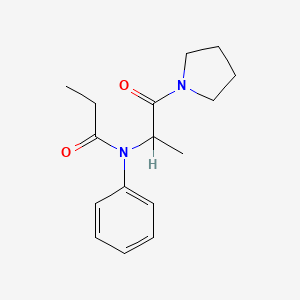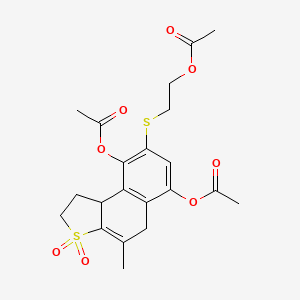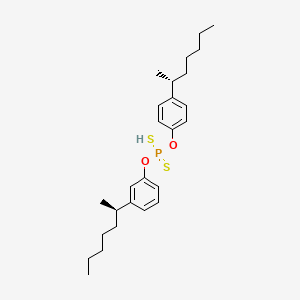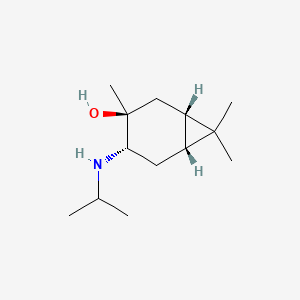
Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- is a complex organic compound with a unique bicyclic structure. It is characterized by its bicycloheptane core, which is fused with a hydroxyl group and an amino group substituted with a methylethyl group. This compound is notable for its intricate stereochemistry, which includes multiple chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, followed by functional group transformations to introduce the hydroxyl and amino groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on an industrial scale.
化学反応の分析
Types of Reactions
Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce secondary or tertiary amines.
科学的研究の応用
Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Bicyclo(4.1.0)heptan-3-ol, 7,7-dimethyl-4-methylene-
- Bicyclo(4.1.0)heptan-3-ol, 4,7,7-trimethyl-, (1α,3β,4α,6α)-
Uniqueness
Bicyclo(410)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
146087-00-5 |
|---|---|
分子式 |
C13H25NO |
分子量 |
211.34 g/mol |
IUPAC名 |
(1S,3S,4S,6R)-3,7,7-trimethyl-4-(propan-2-ylamino)bicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C13H25NO/c1-8(2)14-11-6-9-10(12(9,3)4)7-13(11,5)15/h8-11,14-15H,6-7H2,1-5H3/t9-,10+,11+,13+/m1/s1 |
InChIキー |
LYERGDJILMFRIM-BLFANLJRSA-N |
異性体SMILES |
CC(C)N[C@H]1C[C@@H]2[C@@H](C2(C)C)C[C@]1(C)O |
正規SMILES |
CC(C)NC1CC2C(C2(C)C)CC1(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


